molecular formula C16H12FN3O2S B2500756 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide CAS No. 330678-15-4

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

Cat. No. B2500756
CAS RN: 330678-15-4
M. Wt: 329.35
InChI Key: GHFTVVOWEKGAST-UHFFFAOYSA-N
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Description

The compound "N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 1,3,4-thiadiazole nucleus, which is known for its potential in medicinal chemistry, particularly as tyrosine kinase inhibitors . The 1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives involves multi-step reactions. For instance, the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide leads to the formation of an imidazo[2,1-b]-1,3,4-thiadiazole derivative . Another synthesis route involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-fluorophenylacetic acid, followed by a click reaction with benzyl chlorides to yield various substituted derivatives . These methods highlight the versatility of the thiadiazole core in creating a diverse array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-thiadiazole derivatives are confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LCMS . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiadiazole ring, which is crucial for understanding the relationship between structure and biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are characterized by their specificity and the ability to introduce various substituents onto the thiadiazole core. The choice of substituents, such as electron-withdrawing or electron-donating groups, can significantly influence the yield and the biological properties of the final compounds . For example, chlorine-containing derivatives at ortho and meta positions were found to be the most cytotoxic in the series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. The antiproliferative activity of these compounds is also closely related to their chemical structure, with certain substitutions leading to enhanced activity against specific cancer cell lines . The analysis of these properties is essential for the rational design of new compounds with improved biological activities.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Li-he Yin et al. (2008) synthesized a compound closely related to the requested chemical by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid, providing insights into the chemical synthesis processes of such compounds (Yin et al., 2008).
  • Potential Antibacterial Agents :

    • B. S. Holla et al. (2003) researched the synthesis of fluorine-containing thiadiazolotriazinones, noting their promising antibacterial activity, which implies the potential use of similar fluorophenyl-thiadiazole compounds in antimicrobial applications (Holla et al., 2003).
  • Photodynamic Therapy in Cancer Treatment :

    • M. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing 1,3,4-thiadiazole, highlighting their utility in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
  • Antimicrobial Screening :

    • N. Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity, suggesting the therapeutic potential of thiadiazole-based compounds against bacterial and fungal infections (Desai et al., 2013).
  • Antitumor Activity :

    • R. Bhole and K. Bhusari (2011) synthesized thiadiazole derivatives and demonstrated their inhibitory effects on various cancer cell lines, indicating the potential of fluorophenyl-thiadiazole compounds in cancer treatment (Bhole & Bhusari, 2011).
  • Antiviral Applications :

    • M. Makki et al. (2015) synthesized fluorinated triazinothiadiazolones with potential applications as anthelmintic drugs, suggesting the use of such compounds in antiviral therapies (Makki et al., 2015).
  • Cytotoxic Agents in Cancer Therapy :

    • A. Almasirad et al. (2016) designed thiadiazole derivatives with amide moieties, evaluating their antitumor activities against human tumor cell lines, highlighting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).
  • Nematocidal Activity :

    • Dan Liu et al. (2022) developed novel oxadiazole derivatives containing a thiadiazole amide group, showing significant nematocidal activities, indicating the agricultural application of these compounds (Liu et al., 2022).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes . Unfortunately, the specific safety and hazards for “N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide” are not available in the retrieved data.

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFTVVOWEKGAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide

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